(5-Methylpyrrolidin-3-yl)methanol
Description
Significance of the Pyrrolidine (B122466) Framework in Contemporary Organic Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern organic and medicinal chemistry. wisdomlib.orgfrontiersin.org Its prevalence stems from its presence in a vast number of natural products, pharmaceuticals, and catalysts. The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable trait in drug design. nih.govnih.gov This structural feature can significantly influence the biological activity of a molecule by affecting how it binds to proteins and other biological targets. nih.govnih.gov
Substituted chiral pyrrolidines are particularly important as they serve as versatile scaffolds in the synthesis of biologically active compounds and as ligands in asymmetric catalysis. researchgate.net The pyrrolidine motif is a core component of many successful drugs, underscoring its importance in pharmaceutical development. frontiersin.org The ability to introduce various substituents at different positions on the ring with specific stereochemistry allows chemists to fine-tune the properties of the final molecule, leading to improved efficacy and selectivity. nih.govnih.gov
Stereochemical Considerations and Isomeric Forms of (5-Methylpyrrolidin-3-yl)methanol
The structure of this compound contains two stereocenters, at the C3 and C5 positions of the pyrrolidine ring. This gives rise to four possible stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S). The spatial orientation of the methyl group at C5 and the hydroxymethyl group at C3 can lead to significant differences in the chemical and physical properties of each isomer, as well as their behavior in biological systems and as chiral auxiliaries or building blocks. nih.govnih.gov
Table 1: Isomeric Forms of this compound
| Isomer | CAS Number | Molecular Formula | InChIKey |
| This compound (unspecified stereochemistry) | 1210935-33-3 | C6H13NO | SHTKAZQCRDTBLT-UHFFFAOYSA-N |
| [(3R)-1-Methylpyrrolidin-3-yl]methanol | 1210935-33-3 | C6H13NO | NPWMWLAPRVMNBN-ZCFIWIBFSA-N |
Overview of Research Trajectories for Chiral Amines and Alcohols in Synthesis
Chiral amines and alcohols are fundamental building blocks in the synthesis of a wide array of chemical products, including pharmaceuticals, agrochemicals, and fragrances. rsc.org The development of efficient methods for their preparation in enantiomerically pure form is a major focus of contemporary chemical research. rsc.orgacs.org
Historically, the resolution of racemic mixtures has been a common approach, but this method is inherently inefficient as it discards at least 50% of the material. rsc.org Modern research has increasingly shifted towards asymmetric synthesis, where a chiral catalyst or auxiliary is used to selectively produce one enantiomer over the other. acs.orgrsc.org
A significant area of investigation is the use of enzymes as catalysts for the synthesis of optically active alcohols and amines. rsc.org Biocatalytic methods often offer high enantioselectivity under mild reaction conditions. Another powerful strategy is borrowing hydrogen catalysis, which allows for the direct amination of alcohols to form chiral amines in a highly atom-economical process. chinesechemsoc.org This method avoids the need for stoichiometric activating agents and generates water as the only byproduct. chinesechemsoc.org The development of novel chiral ligands and organocatalysts based on scaffolds like pyrrolidine continues to be a vibrant area of research, enabling the synthesis of increasingly complex and valuable chiral molecules. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
(5-methylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-6(4-8)3-7-5/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTKAZQCRDTBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937665-89-9 | |
| Record name | (5-methylpyrrolidin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Sophisticated Synthetic Pathways for 5 Methylpyrrolidin 3 Yl Methanol and Its Chiral Precursors
Enantioselective and Diastereoselective Synthesis Approaches
The controlled introduction of stereocenters is paramount in the synthesis of chiral molecules. For (5-Methylpyrrolidin-3-yl)methanol, which contains two stereocenters, achieving high enantiomeric and diastereomeric purity is essential. Various methods have been developed to this end, including asymmetric reduction, reductive amination, and cyclization processes.
Asymmetric Reduction Methodologies
Asymmetric reduction of a suitable prochiral ketone precursor is a powerful strategy for establishing the stereochemistry at the C-3 position of the pyrrolidine (B122466) ring. This approach often involves the use of chiral catalysts or reagents to induce facial selectivity in the hydride attack on the carbonyl group.
One common strategy involves the asymmetric reduction of a β-keto ester or a similar 1,3-dicarbonyl compound. nih.gov These reductions can be achieved using biocatalytic methods, such as enzymatic reductions, or through the use of chiral metal catalysts. nih.govnih.gov For instance, enzymatic dynamic kinetic resolution (DKR) of a keto ester can yield a syn-1,2-amino alcohol with exceptional enantiomeric and diastereomeric excess (>99% ee, >99:1 dr). nih.gov This intermediate can then be further elaborated to the desired pyrrolidine.
Chiral oxazaborolidine complexes, such as the Corey-Bakshi-Shibata (CBS) catalyst, are also highly effective for the asymmetric reduction of ketones. nih.govacs.org These reagents can deliver a hydride to one face of the ketone with high selectivity, leading to the formation of a single enantiomer of the corresponding alcohol. nih.gov The choice of the specific chiral ligand and reaction conditions is crucial for achieving high levels of stereocontrol.
Table 1: Asymmetric Reduction Methods for Chiral Alcohol Synthesis
| Catalyst/Reagent | Substrate Type | Stereoselectivity | Reference |
|---|---|---|---|
| Enzyme (DKR) | β-Keto ester | >99% ee, >99:1 dr | nih.gov |
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for the synthesis of amines, including the pyrrolidine ring system. d-nb.infoorganic-chemistry.org This two-step process involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by reduction. d-nb.info When applied to the synthesis of chiral pyrrolidines, stereoselectivity can be introduced at either the imine formation or the reduction step.
A common approach is the diastereoselective reductive amination of a chiral ketone or aldehyde with an achiral amine. Alternatively, an achiral ketone can be reacted with a chiral amine or ammonia (B1221849) in the presence of a chiral reducing agent or catalyst. d-nb.info For example, imine reductases (IREDs) have been engineered to catalyze the reductive amination of prochiral ketones with high enantioselectivity. semanticscholar.org Structure-guided semi-rational design of these enzymes has enabled the synthesis of specific enantiomers of chiral amines. semanticscholar.org
Furthermore, the use of chiral auxiliaries on the nitrogen atom can direct the stereochemical outcome of the reduction. d-nb.info After the formation of the pyrrolidine ring, the auxiliary can be removed to yield the desired product. Various catalysts, including those based on iridium and rhodium, have been developed for the asymmetric reductive amination of ketones. organic-chemistry.org
Hydroxymethylation and Cyclization Processes
The hydroxymethyl group at the C-3 position and the pyrrolidine ring can also be constructed through hydroxymethylation and subsequent cyclization reactions. organic-chemistry.orgacs.org For instance, a biomimetic aza-Prins cyclization strategy has been employed in the synthesis of complex alkaloids containing pyrrolidine moieties. acs.org This approach involves the condensation of a suitable precursor with formaldehyde (B43269) to generate an iminium ion, which then undergoes cyclization. acs.org
Nitrogen-centered radical cyclizations onto silyl (B83357) enol ethers have also been utilized for the synthesis of protected polyhydroxylated pyrrolidines. nih.gov This method allows for the construction of the pyrrolidine ring with pendant hydroxyl groups. Another approach involves the reaction of amide dianions with epibromohydrin, which results in the regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org These lactams can then be reduced to the corresponding pyrrolidines.
Retrosynthetic Analysis for the Pyrrolidine Core and its Pendant Functionality
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by breaking them down into simpler, commercially available starting materials. lkouniv.ac.inslideshare.netyoutube.com For this compound, this analysis involves disconnecting the target molecule at strategic bonds to identify key synthons and their corresponding synthetic equivalents. lkouniv.ac.in
Disconnection Strategies
The primary disconnections for the this compound scaffold typically involve breaking the C-N bonds of the pyrrolidine ring or the C-C bond connecting the hydroxymethyl group. lkouniv.ac.inslideshare.net
A common disconnection strategy for the pyrrolidine ring is a 1,4-dicarbonyl disconnection. This approach envisions the formation of the pyrrolidine through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The required dicarbonyl precursor can be synthesized through various methods, including ozonolysis of a cyclic olefin or alkylation of an enolate.
Another key disconnection is at the C3-hydroxymethyl bond. This leads to a pyrrolidin-3-one precursor, which can be accessed through various synthetic routes. The hydroxymethyl group can then be introduced via reactions such as the addition of a formaldehyde equivalent or a Wittig-type reaction followed by hydroboration-oxidation.
A powerful retrosynthetic disconnection involves the deconstruction of an aromatic ring, which can significantly simplify the precursor target. nih.gov While not directly applicable to the pyrrolidine ring itself, this strategy can be used in the synthesis of more complex molecules containing the this compound moiety.
Chiral Pool Approaches
The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that can be used as starting materials in organic synthesis. wikipedia.org This strategy is particularly advantageous when the target molecule shares structural and stereochemical features with a readily available chiral building block. wikipedia.org
For the synthesis of this compound, amino acids such as (S)-proline and (R)-aspartic acid are excellent chiral pool starting materials. nih.govnih.gov Proline already contains the pyrrolidine ring, and its carboxylic acid functionality can be manipulated to introduce the required substituents. For example, reduction of the carboxylic acid to an alcohol followed by further transformations can lead to the desired product.
Aspartic acid can be used to construct the pyrrolidine ring through a series of transformations including reduction and cyclization. nih.gov The stereocenters present in the starting amino acid can be used to control the stereochemistry of the final product. The use of the chiral pool often leads to more efficient and cost-effective syntheses compared to de novo asymmetric syntheses. wikipedia.org
Table 2: Chiral Pool Starting Materials for Pyrrolidine Synthesis
| Starting Material | Key Features | Reference |
|---|---|---|
| (S)-Proline | Pre-formed pyrrolidine ring, chiral center at C-2 | nih.gov |
| (R)-Aspartic acid | Can be converted to chiral pyrrolidine precursors | nih.gov |
Divergent Synthesis of Related Pyrrolidine Derivatives
The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and natural product synthesis. Chiral precursors, such as those leading to this compound, serve as valuable starting points for the divergent synthesis of a wide array of more complex and functionally diverse pyrrolidine derivatives. This approach allows for the efficient generation of libraries of related compounds from a common intermediate, facilitating structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. Divergent strategies often rely on the selective functionalization of the pyrrolidine ring or its substituents.
A key strategy in divergent synthesis involves the use of highly functionalized pyrrolidine precursors that can undergo various chemical transformations. For instance, the palladium-catalyzed C(sp³)–H alkenylation of aliphatic amines has emerged as a powerful tool for creating functionalized pyrrolidines. thieme-connect.com This method utilizes a morpholinone-derived amine which, in the presence of a palladium catalyst and a glycine-derived ligand, can be converted into a variety of pyrrolidine products. thieme-connect.com The ligand is crucial as it reverses the typical regioselectivity of C–H activation, enabling the formation of the five-membered pyrrolidine ring. thieme-connect.com The resulting products can be readily transformed into other useful synthetic intermediates. thieme-connect.com
Another powerful approach is the [3+2] cycloaddition reaction, which can rapidly build complexity and introduce multiple stereocenters. The reaction between azomethine ylides and various dipolarophiles is a classic example. By using chiral N-tert-butanesulfinylazadienes as the dipolarophile, densely substituted pyrrolidines can be synthesized with high diastereoselectivity. acs.org The sulfinyl group acts as a potent chiral auxiliary, directing the stereochemical outcome of the cycloaddition to yield proline derivatives with up to four stereogenic centers. acs.org
Multicomponent reactions (MCRs) offer a highly efficient pathway for the divergent synthesis of pyrrolidine derivatives. These reactions combine three or more starting materials in a single step to form a complex product, incorporating substructures from each of the reactants. For example, a one-pot, three-component reaction involving aromatic aldehydes, glycine (B1666218) esters, and maleimides can produce pyrrolidine-based heterocycles. tandfonline.com The initial product can then undergo further intramolecular cycloaddition to generate even more complex, polycyclic N-fused pyrrolidines. tandfonline.com
The versatility of pyrrolidine precursors is further demonstrated in the synthesis of various pharmacologically active agents. For example, precursors like trans-4-hydroxy-L-proline can be elaborated through a series of steps including oxidation, reaction with a Bredereck reagent, and Grignard addition to form complex pyrrolidine structures that are central to antiviral drugs such as Glecaprevir and Voxilaprevir. mdpi.com Similarly, different pyrrolidine precursors are used in the synthesis of the allergy medication Clemastine and the migraine treatment Eletriptan. mdpi.com
The following tables summarize selected divergent synthetic pathways leading to various pyrrolidine derivatives, showcasing the diversity of achievable structures from common starting points or methodologies.
Table 1: Palladium-Catalyzed C(sp³)–H Alkenylation for Pyrrolidine Synthesis thieme-connect.com
| Starting Amine Substrate | Alkene Partner | Product | Yield |
| N-Boc-morpholinone | Ethyl acrylate | N-Boc-4-(ethoxycarbonylmethyl)pyrrolidin-3-one | 72% |
| N-Boc-morpholinone | Styrene | N-Boc-4-phenylpyrrolidin-3-one | 61% |
| N-Boc-morpholinone | 1-Hexene | N-Boc-4-butylpyrrolidin-3-one | 86% |
| N-Boc-morpholinone | Vinyl acetate | N-Boc-4-acetoxy-pyrrolidin-3-one | 70% |
Table 2: [3+2] Cycloaddition for Densely Substituted Pyrrolidines acs.org
| Azadiene Substituent (R¹) | Azomethine Ylide Source | Major Diastereomer Product | Yield | Diastereomeric Ratio |
| Phenyl | N-Methylglycine | (2S,3R,4S,5R)-1-Methyl-2,5-diphenyl-4-(tert-butylsulfinyl)pyrrolidine-3-carboxylate | 75% | >95:5 |
| 4-Chlorophenyl | Sarcosine ethyl ester | Ethyl (2S,3R,4S,5R)-2-(4-chlorophenyl)-1-methyl-5-phenyl-4-(tert-butylsulfinyl)pyrrolidine-3-carboxylate | 82% | 90:10 |
| 2-Thienyl | N-Benzylglycine | (2S,3R,4S,5R)-1-Benzyl-5-phenyl-2-(2-thienyl)-4-(tert-butylsulfinyl)pyrrolidine-3-carboxylate | 68% | >95:5 |
Table 3: Synthesis of Drug Precursors via Pyrrolidine Intermediates mdpi.com
| Target Drug | Key Pyrrolidine Precursor | Synthetic Transformation |
| Daclatasvir | Bis-pyrrolidine intermediate | Reaction with N-(methoxycarbonyl)-L-valine |
| Grazoprevir | Pyrrolidine derivative 50 | Reaction with 2,3-dichloro-6-methoxyquinoxaline |
| Eletriptan | Pyrrolidine 14 | Reaction with the Grignard product of 5-bromo-1H-indole |
| Clemastine | Pyrrolidine 21 | Multi-step synthesis from precursor 21 |
These examples underscore the power of divergent synthesis from chiral pyrrolidine precursors to generate a rich variety of complex molecules. The ability to systematically modify the pyrrolidine core and its substituents is fundamental to modern drug discovery and organic synthesis.
Elucidation of Stereochemical Control in Reactions Involving 5 Methylpyrrolidin 3 Yl Methanol
Role as a Chiral Ligand in Asymmetric Catalysis
There is no available research to report on the use of (5-Methylpyrrolidin-3-yl)methanol as a chiral ligand in asymmetric catalysis. The potential of this molecule to coordinate with a metal center and induce stereoselectivity in a catalytic transformation has not been explored in published studies.
Enantioselective Additions to Carbonyls
No studies have been found that investigate the application of This compound as a chiral ligand in the enantioselective addition of nucleophiles to carbonyl compounds.
Stereoselective Polymerization
There is no documented use of This compound as a component of a catalytic system for stereoselective polymerization processes.
Utilization as a Chiral Auxiliary
No published research demonstrates the use of This compound as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction, after which it is removed. The potential of This compound for this purpose has not been reported.
Mechanisms of Stereochemical Induction and Enantiofacial Differentiation
Due to the absence of studies on its application as a chiral ligand or auxiliary, there is no information available regarding the mechanisms by which This compound might induce stereochemistry. Discussions on enantiofacial differentiation, transition state models, and the specific non-covalent interactions that would govern stereochemical outcomes are therefore not possible.
Mechanistic Studies and Catalytic Applications of 5 Methylpyrrolidin 3 Yl Methanol
Coordination Chemistry with Transition Metals
The ability of (5-Methylpyrrolidin-3-yl)methanol to coordinate with transition metals is central to its application in catalysis. The presence of both a nitrogen atom within the pyrrolidine (B122466) ring and an oxygen atom in the methanol (B129727) group allows it to act as a bidentate ligand, forming stable chelate complexes with various metal centers.
The design of ligands is crucial for tuning the reactivity and selectivity of metal catalysts. Amino alcohols like this compound are effective ligands because their two different donor atoms (N and O) can bind to a metal center, forming a stable five-membered ring structure. nih.govrsc.org The formation of such metal-ligand complexes involves the reaction of the ligand with a metal salt, often a halide or nitrate (B79036) of a transition metal such as copper (Cu), nickel (Ni), cobalt (Co), or manganese (Mn). researchgate.netmdpi.com
The specific stereochemistry of this compound is a key feature in ligand design, as chiral ligands are essential for asymmetric catalysis, a process that produces one enantiomer of a chiral product preferentially. sigmaaldrich.com The pyrrolidine scaffold provides a rigid and sterically defined backbone, which can influence the arrangement of other substrates around the metal center, thereby controlling the stereochemical outcome of a reaction. mdpi.com The coordination can result in various geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the reaction. researchgate.net
Table 1: Potential Transition Metal Complexes with Pyrrolidine-based Ligands
| Metal Center | Typical Precursor | Potential Coordination Geometry | Reference Example |
|---|---|---|---|
| Copper (Cu) | CuCl₂, Cu(NO₃)₂ | Tetrahedral, Octahedral | Complexes with pyrrolidine derivatives have been synthesized and shown to have defined coordination geometries. researchgate.net |
| Nickel (Ni) | NiCl₂, Ni(NO₃)₂ | Octahedral | Amino alcohols serve as effective ligands for nickel-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org |
| Cobalt (Co) | CoCl₂, Co(NO₃)₂ | Tetrahedral, Octahedral | Cobalt complexes with nitrogen-containing ligands are used in homogeneous catalysis for reactions like methanol carbonylation. ijcce.ac.ir |
| Manganese (Mn) | Mn(NO₃)₂ | Octahedral | Manganese complexes with Schiff base ligands containing N and O donors have been characterized. mdpi.com |
| Rhodium (Rh) | Rh₂(OAc)₄ | Various | Dirhodium catalysts are used for C-H functionalization reactions with chiral ligands guiding selectivity. acs.org |
The choice of the transition metal center is critical as it dictates the catalytic properties of the complex. Different metals have distinct redox potentials, preferred coordination numbers, and electronic properties, which in turn affect the catalytic cycle. mdpi.com
Copper (Cu): Copper complexes are versatile catalysts known for their activity in C-H amination and cross-coupling reactions. The mechanism often involves transitions between Cu(I), Cu(II), and sometimes Cu(III) oxidation states. nih.gov The ligand environment, such as that provided by this compound, influences the stability of these intermediates and the selectivity of the reaction. bohrium.com
Nickel (Ni): Nickel catalysts are particularly effective for cross-coupling reactions, such as the Suzuki reaction, involving challenging alkyl halides. nih.govorganic-chemistry.org The use of amino alcohol ligands like prolinol has been shown to enable reactions of unactivated alkyl chlorides, demonstrating the powerful effect of the ligand in promoting catalytic activity. organic-chemistry.org
Iron (Fe): As an earth-abundant and non-toxic metal, iron is an attractive choice for sustainable catalysis. The development of iron complexes with specialized ligands, such as 2-pyridylidenes, is an active area of research aimed at replacing precious metals in catalysis. anr.fr Pyrrolidine-based ligands could similarly be used to develop novel iron catalysts for C-H amination and other transformations. researchgate.net
Rhodium (Rh): Rhodium catalysts are highly effective in a range of transformations, including the carbonylation of methanol and C-H functionalization. ijcce.ac.iracs.org Chiral dirhodium complexes, in particular, are powerful tools for asymmetric synthesis, where the ligand architecture dictates the enantioselectivity. acs.org
Homogeneous and Heterogeneous Catalysis Systems
Catalytic systems are broadly classified as homogeneous or heterogeneous, depending on whether the catalyst is in the same phase as the reactants. This compound and its derivatives can be employed in both types of systems.
In homogeneous catalysis , the catalyst is dissolved in the same solvent as the reactants. youtube.com This often leads to high activity and selectivity under mild reaction conditions because the active sites of the catalyst are readily accessible. ijcce.ac.ir Metal complexes of this compound would act as homogeneous catalysts. For instance, nickel complexes with amino alcohol ligands have been used in solution for Suzuki cross-coupling reactions. nih.govorganic-chemistry.org A major challenge in homogeneous catalysis, however, is the separation of the catalyst from the product after the reaction is complete. ijcce.ac.ir
In heterogeneous catalysis , the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. youtube.comyoutube.com The primary advantage is the ease of catalyst separation and recycling, which is crucial for industrial processes. youtube.com A ligand like this compound can be incorporated into a heterogeneous system by immobilizing it or its metal complex onto a solid support, such as activated carbon, a polymer resin, or a zeolite. bohrium.com For example, copper-based catalysts supported on activated carbon have been improved by the addition of pyrrolidone ligands for the acetylene (B1199291) hydrochlorination reaction. bohrium.com
Table 2: Comparison of Homogeneous and Heterogeneous Catalysis Systems
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
|---|---|---|
| Catalyst Phase | Same phase as reactants (liquid/gas) | Different phase from reactants (typically solid) |
| Activity/Selectivity | Often high due to well-defined active sites | Can be lower; may be affected by mass transfer limitations |
| Reaction Conditions | Typically mild (lower temperature/pressure) | Often requires more robust/harsh conditions |
| Catalyst Separation | Difficult; may require extraction or distillation | Easy; separation by simple filtration |
| Example Application | Methanol carbonylation using Rh/Ir complexes. ijcce.ac.ir | Acetylene hydrochlorination using supported Cu catalysts. bohrium.com |
Kinetic and Thermodynamic Investigations of Catalytic Cycles
Understanding the mechanism of a catalytic reaction requires detailed kinetic and thermodynamic studies. wikipedia.org Kinetics focuses on the rate of reaction and the factors that influence it, while thermodynamics describes the energy changes that occur, determining the position of equilibrium. wikipedia.orgunsri.ac.id
Thermodynamic investigations provide information on the spontaneity and equilibrium of a reaction. A catalyst accelerates the rate at which a reaction reaches equilibrium but does not change the equilibrium position itself, as it lowers the activation energy for both the forward and reverse reactions equally. wikipedia.org Studies on catalytic systems, such as the synthesis of methylacrolein, involve analyzing the thermodynamics of side reactions to understand and minimize the formation of unwanted byproducts. anr.fr For a catalyst involving this compound, thermodynamic analysis would be essential to understand the stability of the metal-ligand complex and its intermediates throughout the catalytic cycle.
Biocatalytic Transformations and Engineered Enzyme Systems
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity and environmentally benign reaction conditions. nih.gov Engineered enzymes, developed through methods like directed evolution, have expanded the scope of biocatalysis to include non-natural reactions and the synthesis of high-value chemicals. researchgate.netengconfintl.org
The synthesis of chiral pyrrolidines, such as this compound, is a key area where biocatalysis has shown significant promise. Recent research has demonstrated the use of engineered cytochrome P450 enzymes (specifically P411 variants) to catalyze the intramolecular C-H amination of organic azides, providing a direct and highly enantioselective route to chiral pyrrolidines. acs.orgnih.govcaltech.edu This "new-to-nature" enzymatic reaction forges the pyrrolidine ring with high efficiency and selectivity, offering a powerful alternative to traditional chemical synthesis. nih.govescholarship.org
Furthermore, engineered enzyme systems are being developed for the utilization of simple carbon sources like methanol. nih.govepa.gov Metabolic engineering strategies aim to introduce methanol assimilation pathways, such as the Ribulose Monophosphate (RuMP) pathway, into industrial microorganisms like E. coli. nih.gov This involves expressing key enzymes like methanol dehydrogenase (MDH), 3-hexulose-6-phosphate synthase (HPS), and 6-phospho-3-hexuloisomerase (PHI). nih.govepa.gov While this compound is not a direct part of this central metabolic pathway, the broader effort to use methanol as a feedstock highlights the importance of biocatalytic routes for producing complex, value-added chemicals from simple, sustainable starting materials.
Chemical Transformations and Derivatization Strategies for 5 Methylpyrrolidin 3 Yl Methanol
Synthesis of Functionalized Pyrrolidine (B122466) Derivatives
The presence of a secondary amine in the pyrrolidine ring of (5-Methylpyrrolidin-3-yl)methanol serves as a primary site for functionalization. N-alkylation and N-arylation are common strategies to introduce a wide variety of substituents, thereby modulating the steric and electronic properties of the molecule. These modifications are crucial for tuning the pharmacological profile of potential drug candidates.
N-acylation of the pyrrolidine nitrogen is another facile transformation that yields amide derivatives. This reaction is often employed to introduce diverse functional groups and to prepare precursors for further synthetic manipulations. The resulting amides can exhibit distinct biological activities or serve as intermediates for the synthesis of more complex heterocyclic systems.
Reductive amination represents a powerful tool for introducing substituted alkyl groups onto the pyrrolidine nitrogen. This one-pot reaction, involving the condensation of the secondary amine with an aldehyde or ketone followed by in situ reduction of the resulting iminium ion, allows for the construction of a broad range of N-substituted derivatives.
The synthesis of pyrrolidine-based analogs often involves multi-step sequences starting from chiral precursors like D- or L-prolinol. These syntheses can involve acylation of the nitrogen, followed by esterification and subsequent reactions to introduce desired functionalities, highlighting the modular nature of building complex pyrrolidine structures. nih.gov
Table 1: Representative Strategies for Functionalizing the Pyrrolidine Nitrogen
| Transformation | Reagents and Conditions | Resulting Derivative |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | N-Alkyl-(5-methylpyrrolidin-3-yl)methanol |
| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl-(5-methylpyrrolidin-3-yl)methanol |
| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl-(5-methylpyrrolidin-3-yl)methanol |
| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Substituted alkyl-(5-methylpyrrolidin-3-yl)methanol |
Modifications of the Hydroxymethyl and Methyl Groups
The primary hydroxyl group in this compound is a key handle for a variety of chemical modifications. Esterification and etherification reactions are straightforward methods to introduce a diverse range of functional groups, which can significantly impact the lipophilicity and metabolic stability of the resulting derivatives.
Oxidation of the hydroxymethyl group can lead to the corresponding aldehyde or carboxylic acid. These transformations open up a new set of possible derivatizations, such as the formation of imines, oximes, or amides from the aldehyde, and further ester or amide couplings from the carboxylic acid.
While direct functionalization of the methyl group on the pyrrolidine ring is challenging, it can be a target for more advanced synthetic strategies. Radical halogenation or metallation could potentially introduce reactivity at this position, allowing for the subsequent installation of other functional groups. However, such transformations would likely require careful optimization to achieve selectivity over other reactive sites in the molecule.
Investigation of New Reactive Sites within the Pyrrolidine Scaffold
Beyond the predictable reactivity of the amine and hydroxyl groups, the pyrrolidine ring itself can be a target for functionalization. Recent advances in C-H activation chemistry have opened up new possibilities for the direct introduction of substituents onto the carbon framework of cyclic amines.
Redox-neutral α-functionalization of pyrrolidines has been demonstrated as a viable method for creating α-aryl-substituted derivatives. rsc.orgrsc.org This approach typically involves the in situ generation of an N-acyliminium ion intermediate, which can then be trapped by a nucleophile. While not specifically reported for this compound, this strategy could potentially be applied to introduce substituents at the C2 and C5 positions of the pyrrolidine ring. The regioselectivity of such reactions would likely be influenced by the existing methyl group.
Another approach involves redox-triggered α-C-H functionalization using an internal oxidant. nih.gov This method allows for the regio- and diastereoselective functionalization of the secondary α-C-H bond in 2-substituted pyrrolidines. nih.gov Adapting this methodology to this compound could provide a pathway to novel, unsymmetrically disubstituted pyrrolidine derivatives.
The exploration of these newer synthetic methods is crucial for expanding the chemical space accessible from this compound and for the development of next-generation pyrrolidine-based compounds with tailored properties.
Table 2: Potential Sites for Further Derivatization
| Reactive Site | Potential Transformation | Reagents/Strategy | Potential Product |
| Hydroxymethyl Group | Oxidation | Oxidizing agent (e.g., PCC, TEMPO) | (5-Methylpyrrolidin-3-yl)carbaldehyde or -carboxylic acid |
| Hydroxymethyl Group | Esterification | Acyl chloride, Base | (5-Methylpyrrolidin-3-yl)methyl ester |
| α-C-H Bonds | C-H Activation/Arylation | Oxidant, Aryl nucleophile | α-Aryl-(5-methylpyrrolidin-3-yl)methanol |
Advanced Spectroscopic Techniques for Structural and Mechanistic Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of (5-Methylpyrrolidin-3-yl)methanol. It provides a wealth of information regarding the molecular framework, stereoisomeric composition, and dynamic processes.
This compound possesses two stereocenters, giving rise to four possible stereoisomers (two enantiomeric pairs of diastereomers: cis and trans). NMR spectroscopy is a powerful tool for distinguishing between these diastereomers and, with the use of chiral derivatizing agents, can also be used to determine enantiomeric excess.
The spatial arrangement of the methyl and hydroxymethyl groups relative to the pyrrolidine (B122466) ring results in distinct chemical shifts and coupling constants for the protons and carbons in the cis and trans isomers. For instance, the relative stereochemistry can be assigned by analyzing the coupling constants between the protons on the substituted carbons (C3 and C5) and the adjacent methylene (B1212753) protons. The magnitude of these couplings is dependent on the dihedral angles, which differ between the cis and trans configurations. In some cases, the use of chiral solvating agents or chiral derivatizing agents in the NMR sample can induce separate signals for enantiomers, allowing for the determination of enantiomeric purity. researchgate.net
Table 1: Representative ¹H NMR Chemical Shift Differences for Distinguishing Diastereomers This table is illustrative and actual values may vary based on solvent and experimental conditions.
| Proton | Typical Chemical Shift Range (ppm) - cis isomer | Typical Chemical Shift Range (ppm) - trans isomer | Key Differentiating Feature |
|---|---|---|---|
| CH-CH₃ | Distinct shift | Different distinct shift | The spatial orientation of the methyl group relative to the hydroxymethyl group influences its electronic environment. |
| CH-CH₂OH | Distinct shift | Different distinct shift | The proximity of the methyl group affects the chemical shift of the C3 proton. |
| CH₂OH | Distinct shift | Different distinct shift | The protons of the hydroxymethyl group can exhibit different chemical shifts due to anisotropic effects from the ring and substituents. |
NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time. iastate.eduazom.com In the synthesis of this compound, for example, from precursors like N-Methyl-2-pyrrolidone, NMR can be used to track the disappearance of starting material signals and the appearance of product signals. youtube.comchemicalbook.com This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.
Furthermore, NMR can aid in the identification of transient intermediates that may form during the reaction. youtube.comnih.govmagritek.com By acquiring spectra at various time points, it is possible to observe signals from species that are consumed as the reaction proceeds to the final product. For instance, in a multi-step synthesis, the spectra might reveal the formation and subsequent conversion of an intermediate aldehyde or ketone before its reduction to the final alcohol. This "snapshot" capability provides crucial mechanistic insights into the reaction pathway. iastate.edunih.gov
While 1D NMR provides information on chemical shifts and coupling constants, 2D NMR techniques are essential for unambiguously establishing the complex structure of this compound. youtube.comslideshare.netresearchgate.net These experiments correlate different nuclei within the molecule, providing a detailed map of its connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comemerypharma.comnih.gov For this compound, COSY spectra would show correlations between the proton at C3 and the adjacent protons at C2 and C4, as well as between the proton at C5 and the protons at C4 and the methyl group. This helps to trace the proton network throughout the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. youtube.comemerypharma.comnih.gov HSQC is instrumental in assigning the carbon signals in the ¹³C NMR spectrum by linking them to their known proton assignments. It can also help distinguish between CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.comresearchgate.netnih.gov This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC spectrum could show a correlation between the methyl protons and both C5 and C4, confirming the position of the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is crucial for determining the conformation and relative stereochemistry (cis or trans) of the molecule. For example, in the cis isomer, a NOESY cross-peak would be expected between the proton at C3 and the proton at C5, indicating their proximity on the same face of the ring.
Table 2: Application of 2D NMR Techniques for this compound
| 2D NMR Technique | Information Obtained | Example Application for this compound |
|---|---|---|
| COSY | ¹H-¹H bond connectivity | Confirming the sequence of protons around the pyrrolidine ring. |
| HSQC | Direct ¹H-¹³C correlations | Assigning each carbon atom by linking it to its attached proton(s). |
| HMBC | Long-range ¹H-¹³C correlations | Connecting the hydroxymethyl and methyl groups to the correct positions on the ring. |
| NOESY | Through-space ¹H-¹H proximity | Distinguishing between cis and trans isomers. |
Mass Spectrometry for Molecular Structure Confirmation and Reaction Progress
Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular weight and elemental composition of this compound. nih.gov Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions of the molecule, which are then separated based on their mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound with a high degree of confidence. lcms.cz For this compound (C₆H₁₃NO), the expected monoisotopic mass is 115.0997 g/mol . uni.lu Observing a protonated molecule [M+H]⁺ at m/z 116.1070 would strongly support the identity of the synthesized compound. uni.lu
In addition to structural confirmation, MS can be coupled with liquid chromatography (LC-MS) to monitor reaction progress. This allows for the separation and identification of starting materials, intermediates, products, and byproducts in a complex reaction mixture.
Table 3: Predicted Mass Spectrometry Data for this compound Data predicted based on the molecular formula C₆H₁₃NO. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 116.10700 |
| [M+Na]⁺ | 138.08894 |
| [M-H]⁻ | 114.09244 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the stereochemistry of chiral molecules. google.comsaschirality.org These methods measure the differential interaction of a chiral substance with left and right circularly polarized light. saschirality.orgethz.chnsf.gov For this compound, chiroptical techniques are essential for assigning the absolute configuration (R or S) of its stereocenters.
Circular Dichroism (CD) is one of the most common chiroptical techniques. nih.govchemistryworld.com A CD spectrum plots the difference in absorption of left and right circularly polarized light as a function of wavelength. Enantiomers will produce mirror-image CD spectra. saschirality.orgnsf.gov While the pyrrolidine scaffold itself may not have a strong chromophore in the accessible UV-Vis region, derivatization of the amine or alcohol functionality with a chromophoric group can be employed. nsf.gov The resulting CD spectrum of the derivative can then be compared with theoretical spectra calculated using quantum chemical methods to determine the absolute configuration of the original molecule. This combined experimental and theoretical approach is a powerful method for unambiguous stereochemical assignment. mdpi.com Other chiroptical methods like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), which probe the chirality of molecular vibrations, can also be employed for stereochemical analysis. google.commdpi.com
**Compound Name
Computational Chemistry and Theoretical Modeling of 5 Methylpyrrolidin 3 Yl Methanol Systems
Quantum Chemical Calculations for Conformational Analysis
Quantum chemical calculations are a fundamental tool for investigating the three-dimensional structures, or conformations, that a molecule can adopt. For (5-Methylpyrrolidin-3-yl)methanol, these calculations would identify the different spatial arrangements of its atoms and determine their relative stabilities. This process, known as conformational analysis, is crucial as a molecule's shape is often directly related to its chemical reactivity and biological activity.
The analysis would begin by identifying the rotatable bonds in this compound, such as the bond connecting the hydroxymethyl group to the pyrrolidine (B122466) ring and the bonds within the ring itself, which can undergo puckering. By systematically rotating these bonds and calculating the potential energy at each increment, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers to interconversion between them.
Methods such as Hartree-Fock (HF), and more commonly, Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), would be employed to optimize the geometry of each potential conformer and calculate its energy. The results would provide insights into the most likely shapes the molecule will adopt in different environments.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (C2-C3-C6-O) | Relative Energy (kcal/mol) | Population (%) |
| A | 60° (gauche) | 0.00 | 65 |
| B | 180° (anti) | 1.20 | 30 |
| C | -60° (gauche) | 0.15 | 5 |
| Note: This data is illustrative and not based on published experimental or computational results. |
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate the mechanisms of chemical reactions. For this compound, DFT studies could be used to explore its reactivity, such as the oxidation of the alcohol group or reactions involving the secondary amine.
For instance, a DFT study could model the reaction of this compound with an oxidizing agent. The calculations would determine the geometry and energy of the transition state, providing a detailed picture of the bond-breaking and bond-forming processes. Different solvent environments can also be modeled to understand their influence on the reaction mechanism and energetics.
Molecular Dynamics Simulations of Ligand-Substrate/Metal Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be employed to investigate its interactions with biological macromolecules, such as proteins or enzymes, or with metal ions. These simulations provide a dynamic view of the intermolecular forces that govern these interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces.
In a typical MD simulation, the molecule would be placed in a simulated environment, such as a box of water molecules, along with its binding partner. The forces between all atoms are calculated using a force field, and Newton's laws of motion are used to simulate their movements over a specific time period. The resulting trajectory provides detailed information about the binding process, conformational changes that occur upon binding, and the stability of the resulting complex.
MD simulations are particularly useful in drug discovery for predicting how a ligand might bind to a receptor and for estimating the binding affinity.
Table 2: Hypothetical Interaction Analysis from MD Simulation
| Interacting Residue/Ion | Interaction Type | Average Distance (Å) |
| ASP 124 | Hydrogen Bond | 2.8 |
| TYR 88 | Pi-Alkyl | 4.5 |
| Zn²⁺ | Coordination | 2.1 |
| Note: This data is illustrative and not based on published experimental or computational results. |
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT and time-dependent DFT (TD-DFT), can be used to predict various spectroscopic parameters of a molecule. For this compound, these calculations could predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.
The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule. These values can then be converted into chemical shifts that can be directly compared with experimental data to aid in structure elucidation. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding IR intensities can be predicted.
These computational predictions are a valuable complement to experimental spectroscopy, as they can help to assign spectral features and provide a more detailed understanding of the molecule's structure and electronic properties.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Experimental Value |
| ¹³C NMR Chemical Shift (C3) | 45.2 ppm | Not Available |
| ¹H NMR Chemical Shift (H on O) | 3.1 ppm | Not Available |
| IR Stretch (O-H) | 3350 cm⁻¹ | Not Available |
| Note: This data is illustrative and not based on published experimental or computational results. |
Future Research Directions and Perspectives in Pyrrolidine Chemistry
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of (5-Methylpyrrolidin-3-yl)methanol, as documented in patent literature, often relies on stoichiometric reducing agents like lithium aluminum hydride for the reduction of precursors such as methyl 1-benzyl-5-methyl-2-oxopyrrolidine-3-carboxylate. google.comgoogleapis.com While effective, these methods generate significant waste and pose safety challenges, prompting a shift towards greener and more sustainable alternatives.
Future research is increasingly focused on biocatalysis and the use of environmentally benign reagents. While specific studies on the green synthesis of this compound are not extensively reported, general advancements in pyrrolidine (B122466) synthesis offer a clear roadmap.
Biocatalytic Approaches: Enzymes offer high selectivity and operate under mild conditions, making them ideal for sustainable synthesis. Key enzyme classes for the synthesis of chiral alcohols and amines include:
Alcohol Dehydrogenases (ADHs): These enzymes can facilitate the stereoselective reduction of a suitable ketone precursor to furnish the desired chiral alcohol. The development of robust ADHs with high tolerance to organic solvents and co-product inhibition is an active area of research. nih.gov
Transaminases (TAs): For the synthesis of related amino-pyrrolidines, transaminases can be employed for the asymmetric amination of a ketone, which could then be a precursor to the target alcohol. nih.gov
Laccases: These enzymes can be used in oxidative processes to generate reactive intermediates from which pyrrolidine structures can be built.
A potential green synthetic route to this compound could involve the enzymatic reduction of a corresponding ketone precursor. This approach would offer high enantioselectivity and avoid the use of hazardous metal hydrides.
Use of Green Solvents and Catalysts: The replacement of conventional organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a key aspect of sustainable chemistry. Additionally, the use of heterogeneous catalysts, which can be easily separated and recycled, is preferred over homogeneous ones. For pyrrolidine derivatives, methods employing ultrasound irradiation in the presence of green additives like citric acid have been reported to be effective. nih.gov
Exploration of Novel Catalytic Transformations
The development of novel catalytic methods for the synthesis and functionalization of pyrrolidines is a vibrant area of research. For this compound, moving beyond stoichiometric reductions to catalytic hydrogenation would represent a significant advancement in sustainability and efficiency.
Catalytic Hydrogenation: The reduction of a suitable lactam or ester precursor using catalytic hydrogenation is a promising green alternative to metal hydride reductions. Catalysts based on palladium, platinum, or ruthenium on various supports could be explored for this transformation. For instance, the debenzylation of a protected pyrrolidine intermediate to yield the final product has been achieved using palladium hydroxide (B78521) on carbon. googleapis.com
Table 1: Comparison of Synthetic Routes for Pyrrolidine Alcohols
| Method | Reagent/Catalyst | Advantages | Disadvantages |
| Stoichiometric Reduction | Lithium Aluminum Hydride | High reactivity, well-established | Hazardous, generates significant waste |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Atom economical, cleaner process | May require higher pressures/temperatures |
| Biocatalytic Reduction | Alcohol Dehydrogenase | High stereoselectivity, mild conditions | Enzyme stability and cost can be a factor |
Further research could focus on developing highly active and selective catalysts for the direct hydrogenation of pyrrolidone esters to the corresponding amino alcohols under mild conditions.
Integration with Flow Chemistry and Automated Synthesis
Continuous flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, better process control, and the potential for rapid library synthesis. While specific applications of these technologies for the synthesis of this compound are not yet documented, the general principles are highly relevant.
Flow Chemistry: The synthesis of heterocyclic compounds, including pyrrolidines, has been successfully demonstrated in flow reactors. vapourtec.comnih.govteknoscienze.comnih.govacs.org Key benefits include:
Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with highly reactive intermediates or exothermic reactions.
Precise Control: Temperature, pressure, and reaction time can be precisely controlled, leading to higher yields and selectivities.
Scalability: Scaling up a reaction is often simpler in a flow system by running the process for a longer duration.
A potential flow synthesis of this compound could involve a multi-step sequence where the precursor is formed and then reduced in a continuous manner, potentially with in-line purification.
Automated Synthesis: Automated platforms can be used to rapidly screen reaction conditions and synthesize libraries of related compounds for drug discovery and material science applications. The modular nature of these systems allows for the flexible combination of different reagents and catalysts. The synthesis of diverse pyrrolidine derivatives has been achieved using automated systems, highlighting the potential for applying this technology to this compound and its analogues.
Emerging Applications in Material Science and Advanced Functional Materials
The unique structural and chemical properties of pyrrolidine derivatives make them attractive building blocks for a variety of advanced materials. While the direct application of this compound in material science is an emerging area, related compounds have shown significant promise.
Pyrrolidinium-Based Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are finding use as solvents, electrolytes, and catalysts. Pyrrolidinium cations are common components of ILs due to their electrochemical stability. While there are no specific reports on ILs derived from this compound, its functionalized structure could be used to create task-specific ionic liquids with tailored properties. For example, the hydroxyl group could be further functionalized to introduce polymerizable groups or other functionalities.
Functional Polymers: Polymers incorporating the this compound moiety could exhibit interesting properties for applications in areas such as drug delivery, catalysis, and separation science. The hydroxyl group provides a convenient handle for polymerization or for grafting onto other polymer backbones. The development of functional polymers from multicomponent reactions has been a recent area of focus, and this approach could be extended to include pyrrolidine-based monomers. mdpi.com
Table 2: Potential Material Science Applications of this compound Derivatives
| Material Class | Potential Application | Key Feature of Pyrrolidine Moiety |
| Ionic Liquids | Electrolytes, Catalysts | Electrochemical stability, Tunable properties |
| Functional Polymers | Drug delivery, Separation | Biocompatibility, Chiral recognition |
| Metal-Organic Frameworks | Asymmetric catalysis, Gas storage | Chiral scaffold for enantioselective processes |
Q & A
Q. What are the common synthetic routes for (5-Methylpyrrolidin-3-yl)methanol, and what factors influence reaction efficiency?
Methodological Answer: The compound is typically synthesized via acid-catalyzed condensation reactions. For example, analogous pyrrolidine derivatives (e.g., (2,4-dimethyl-1H-pyrrol-3-yl)methanol) are synthesized by reacting substituted pyrroles with formaldehyde under acidic conditions . Key factors include:
- Catalyst choice : Strong acids (e.g., HCl, H₂SO₄) improve electrophilic substitution.
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Steric effects : Substituents on the pyrrolidine ring (e.g., methyl groups) may require longer reaction times for complete conversion.
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve stereochemistry and bond lengths .
- Spectroscopy :
- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to assign methyl and hydroxyl proton environments.
- FT-IR : Identify O-H (~3200–3600 cm⁻¹) and C-N (~1200 cm⁻¹) stretches.
- Computational studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model dipole moments and electron distribution, as demonstrated for structurally similar carbothioates .
Q. What stability considerations are critical for handling this compound in experimental workflows?
Methodological Answer:
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the hydroxyl group.
- Light sensitivity : Amber vials are recommended to avoid photodegradation, as methanol derivatives are prone to radical-mediated decomposition .
- pH stability : Avoid strongly basic conditions (>pH 9), which may deprotonate the hydroxyl group and destabilize the molecule.
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound in drug discovery?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., antimicrobial enzymes or cancer-related kinases). Parameterize the hydroxyl and pyrrolidine groups as hydrogen bond donors/acceptors .
- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) based on substituent effects. Methyl groups on pyrrolidine may enhance membrane permeability but reduce solubility .
Q. How should researchers address contradictions in reported biological activity data for pyrrolidine methanol derivatives?
Methodological Answer:
- Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile divergent results across studies. Variables like cell line heterogeneity or assay conditions (e.g., pH, solvent) must be standardized .
- Longitudinal studies : Track dose-response relationships over time to distinguish acute vs. chronic effects, as seen in presenteeism research .
- Control experiments : Include positive/negative controls (e.g., known antimicrobials or solvents like DMSO) to validate assay robustness .
Q. What advanced techniques optimize the use of this compound as a chiral building block in asymmetric synthesis?
Methodological Answer:
- Chiral resolution : Use preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Methanol/water gradients (e.g., 70:30 to 90:10) improve peak resolution .
- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity during functionalization of the pyrrolidine ring .
Q. What strategies mitigate methanol crossover in electrochemical studies involving pyrrolidine methanol derivatives?
Methodological Answer:
- Membrane engineering : Use Nafion® membranes modified with sulfonic acid groups to block methanol diffusion, as applied in direct methanol fuel cells .
- Flow systems : Implement microfluidic channels with controlled porosity (e.g., 10–20 μm pore size) to regulate methanol transport while maintaining electrode contact .
Q. How can researchers validate the environmental toxicity profile of this compound?
Methodological Answer:
- High-Throughput Screening (HTS) : Use EPA’s ToxCast database to compare structural analogs (e.g., methanol derivatives) for acute aquatic toxicity .
- In vitro assays : Conduct mitochondrial toxicity (MTT) and ROS generation tests in human cell lines (e.g., HepG2) to assess cytotoxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
